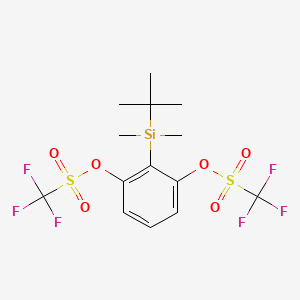
2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate)
Vue d'ensemble
Description
“2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate)” is a colorless to yellow or light brown-yellow liquid . It is also known as di-tert-butylsilyl ditriflate, and it easily reacts with hydroxylic solvents . It is commonly used as a protecting group for diols in oligonucleotide synthesis .
Synthesis Analysis
This compound is involved in the introduction of a bulky tert-butyl dimethylsilyl group onto a cis-bis (alkenyl)oxirane used in Cope rearrangement . It is associated with a thiolane and promotes the chalcogenide-Morita-Baylis-Hillman reaction .Molecular Structure Analysis
The molecular structure of this compound involves a bulky tert-butyl dimethylsilyl group . This group is introduced onto a cis-bis (alkenyl)oxirane, which is used in Cope rearrangement .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It is used in the introduction of a bulky tert-butyl dimethylsilyl group onto a cis-bis (alkenyl)oxirane used in Cope rearrangement . It is also associated with a thiolane and promotes the chalcogenide-Morita-Baylis-Hillman reaction .Physical And Chemical Properties Analysis
This compound is a colorless to yellow or light brown-yellow liquid . It has a boiling point of 73–75 °C . It is sensitive towards moisture, corrosive, and reacts with hydroxylic solvents .Applications De Recherche Scientifique
-
Gas Chromatography Derivatization
- Summary of Application : tert-Butyldimethylsilyl trifluoromethanesulfonate is used for gas chromatography derivatization . It is used to introduce a bulky tert-butyl dimethylsilyl group onto a compound, which can facilitate certain chemical reactions .
- Methods of Application : The specific methods of application can vary depending on the compound being derivatized. Generally, the compound is mixed with tert-Butyldimethylsilyl trifluoromethanesulfonate and a suitable solvent, and the mixture is heated to promote the derivatization reaction .
- Results or Outcomes : The result of this application is a derivatized compound that can be analyzed using gas chromatography. The derivatization can improve the volatility or thermal stability of the compound, making it more suitable for gas chromatography .
-
Facilitation of Cope Rearrangement
- Summary of Application : This reagent was used to introduce a bulky tert-butyl dimethylsilyl group onto a cis-bis(alkenyl)oxirane, facilitating a room temperature Cope rearrangement to a 2-CF3-4,5-dihydrooxepin .
- Methods of Application : The specific methods of application can vary depending on the compound being reacted. Generally, the compound is mixed with tert-Butyldimethylsilyl trifluoromethanesulfonate and a suitable solvent, and the mixture is heated to promote the reaction .
- Results or Outcomes : The result of this application is a rearranged compound that has undergone the Cope rearrangement. This can be useful in synthetic chemistry for the preparation of complex molecules .
-
High-Voltage Lithium Metal Batteries
- Summary of Application : [tert-Butyl(diphenyl)silyl] trifluoromethanesulfonate acts as an effective additive for high-voltage lithium metal batteries . It can be preferentially reduced on the surface of the lithium anode to form a flat and dense SEI layer, which further inhibits the consumption of the electrolyte and improves the electrochemical reversibility .
- Methods of Application : The additive is mixed with the lithium anode. The results reveal that the additive can be preferentially reduced on the surface of the lithium anode to form a flat and dense SEI layer .
- Results or Outcomes : The additive improves the electrochemical reversibility during the lithium plating/stripping process .
-
Oxidation of Primary and Secondary TBDMS Ethers
- Summary of Application : A sequential one-pot synthesis for the oxidation of primary and secondary tert-butyldimethylsilyl (TBDMS) ethers, using the presence of PhIO or PhI(OAc) 2 and catalytic amounts of metal triflates and TEMPO in THF or acetonitrile .
- Methods of Application : The specific methods of application can vary depending on the compound being reacted. Generally, the compound is mixed with tert-Butyldimethylsilyl trifluoromethanesulfonate and a suitable solvent, and the mixture is heated to promote the reaction .
- Results or Outcomes : The result of this application is a rearranged compound that has undergone the oxidation. This can be useful in synthetic chemistry for the preparation of complex molecules .
-
Protection of Hydroxyl Compounds
- Summary of Application : tert-Butyldimethylsilyl trifluoromethanesulfonate is used for the protection of hydroxyl compounds . It introduces a tert-butyldimethylsilyl group onto a compound, which can protect certain functional groups during chemical reactions .
- Methods of Application : The compound to be protected is mixed with tert-Butyldimethylsilyl trifluoromethanesulfonate and a suitable solvent, and the mixture is heated to promote the protection reaction .
- Results or Outcomes : The result of this application is a protected compound that can undergo further chemical reactions without affecting the protected functional group .
-
Oxidation of TBDMS Ethers
- Summary of Application : A sequential one-pot synthesis for the oxidation of primary and secondary tert-butyldimethylsilyl (TBDMS) ethers, using the presence of PhIO or PhI(OAc) 2 and catalytic amounts of metal triflates and TEMPO in THF or acetonitrile .
- Methods of Application : The specific methods of application can vary depending on the compound being reacted. Generally, the compound is mixed with tert-Butyldimethylsilyl trifluoromethanesulfonate and a suitable solvent, and the mixture is heated to promote the reaction .
- Results or Outcomes : The result of this application is a rearranged compound that has undergone the oxidation. This can be useful in synthetic chemistry for the preparation of complex molecules .
Safety And Hazards
Orientations Futures
This compound is used as a Boekelheide promoter to synthesize pyrrolidines and piperidines via intramolecular cyclization . It is also used as a protecting group reagent for 1,3-diols in the synthesis of N-homoceramides . In the future, it could be used for selective α-galactosylation in the synthesis of α-galactosyl ceramides .
Propriétés
IUPAC Name |
[2-[tert-butyl(dimethyl)silyl]-3-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F6O6S2Si/c1-12(2,3)29(4,5)11-9(25-27(21,22)13(15,16)17)7-6-8-10(11)26-28(23,24)14(18,19)20/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXZKLMJGSXONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F6O6S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) | |
CAS RN |
1637638-66-4 | |
| Record name | 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium Hydrogen Dichloride](/img/structure/B1495505.png)
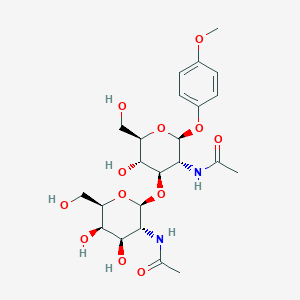
![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate](/img/structure/B1495510.png)
![(1R,2R)-Cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide;chloride](/img/structure/B1495512.png)

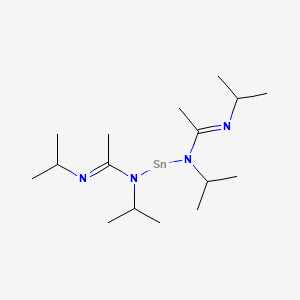
![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II);97%](/img/structure/B1495521.png)
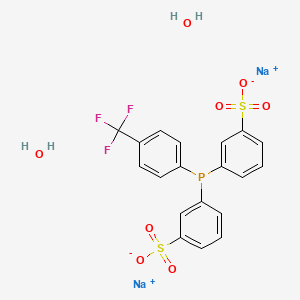
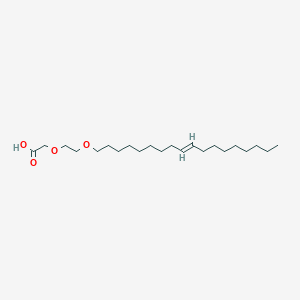

![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B1495554.png)
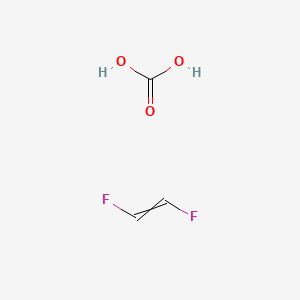
![(2R,3R,4S,5S,6R)-2-[(2E,4E,6E,8Z)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1495566.png)
![[4-[(1E,4E)-5-(4-Acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium](/img/structure/B1495573.png)